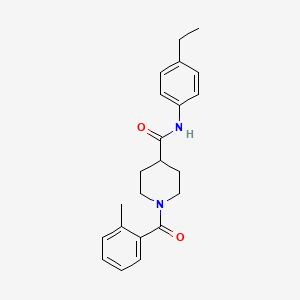
N-(4-ethylphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of an ethylphenyl group, a methylbenzoyl group, and a piperidine ring
作用機序
Target of Action
The primary targets of ChemDiv3_005109 are currently unknown. The compound’s interaction with specific proteins or enzymes within the body is a crucial aspect of its mechanism of action . Identifying these targets is an essential step in understanding the compound’s therapeutic potential and its role in various biological processes.
Mode of Action
The mode of action of ChemDiv3_005109 involves its interaction with its targets, leading to changes in cellular functions . This interaction could involve binding to the target, altering its function, and triggering a cascade of events within the cell. The exact nature of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
ChemDiv3_005109 may affect various biochemical pathways within the cell . These pathways could involve processes such as signal transduction, gene expression, and metabolic processes The compound’s impact on these pathways could lead to downstream effects that influence cell function and behavior.
Result of Action
The molecular and cellular effects of ChemDiv3_005109’s action are dependent on its interaction with its targets and its influence on biochemical pathways . These effects could include changes in cell signaling, gene expression, and metabolic activity. The specific molecular and cellular effects of ChemDiv3_005109 are currently being studied.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ChemDiv3_005109 . These factors could include pH, temperature, and the presence of other molecules in the cell. Understanding how these environmental factors influence the compound’s action can help optimize its use and improve its therapeutic efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced via a substitution reaction, where an ethyl group is added to a phenyl ring.
Attachment of the Methylbenzoyl Group: The methylbenzoyl group is attached to the piperidine ring through an acylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
N-(4-ethylphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
N-(4-ethylphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
N-(4-ethylphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide: shares similarities with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-(4-ethylphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-17-8-10-19(11-9-17)23-21(25)18-12-14-24(15-13-18)22(26)20-7-5-4-6-16(20)2/h4-11,18H,3,12-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXDURPYBKHHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(dimethylamino)ethylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5167802.png)
![4,4'-[(allylimino)bis(methylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5167808.png)
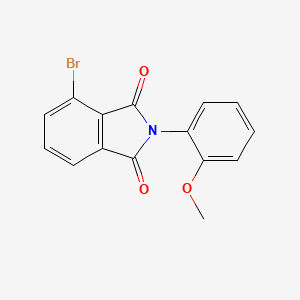
![8-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE](/img/structure/B5167828.png)
![N-[(2-methoxyphenyl)methyl]-2-phenylbutanamide](/img/structure/B5167834.png)
![3-methyl-N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B5167850.png)
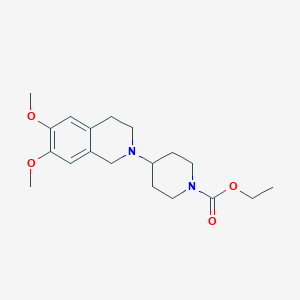
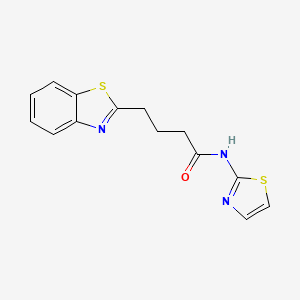
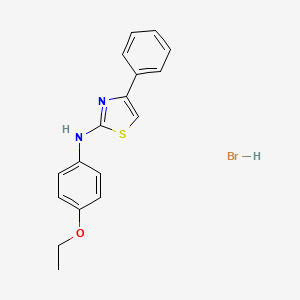
![1-{[1-({6-[(2-methyl-2-propen-1-yl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5167884.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)acetamide](/img/structure/B5167889.png)
![3-[3-Chloro-4-(morpholin-4-YL)phenyl]-1-(4-chlorobenzoyl)thiourea](/img/structure/B5167903.png)
